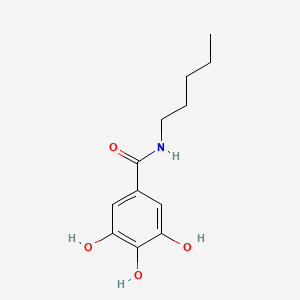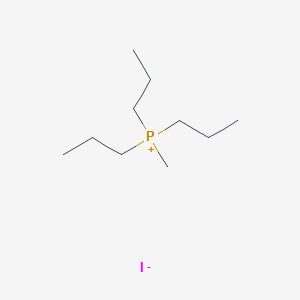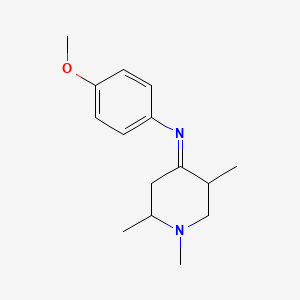
2,2'-(3,3-Dimethylcyclopropane-1,2-diyl)diacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(3,3-Dimethylcyclopropane-1,2-diyl)diacetic acid is a dicarboxylic acid with the molecular formula C11H18O4. This compound is characterized by the presence of a cyclopropane ring substituted with two methyl groups and two acetic acid groups. It is a relatively rare compound with unique structural features that make it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(3,3-Dimethylcyclopropane-1,2-diyl)diacetic acid typically involves the reaction of 3,3-dimethylcyclopropane-1,2-diol with bromoacetic acid esters under basic conditions. The intermediate product is then subjected to epoxidation using potassium tert-butoxide and tert-butyl hydroperoxide to yield the final compound .
Industrial Production Methods
While specific industrial production methods for 2,2’-(3,3-Dimethylcyclopropane-1,2-diyl)diacetic acid are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would likely involve optimization of reaction parameters to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(3,3-Dimethylcyclopropane-1,2-diyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2,2’-(3,3-Dimethylcyclopropane-1,2-diyl)diacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2’-(3,3-Dimethylcyclopropane-1,2-diyl)diacetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can donate protons (acting as a Bronsted acid) and participate in various biochemical reactions. The cyclopropane ring’s strain energy also plays a role in its reactivity, making it a versatile intermediate in chemical synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(Cyclopropane-1,1-diyl)diacetic acid: Similar structure but lacks the methyl groups on the cyclopropane ring.
2,2’-(3-Methylcyclohexane-1,1-diyl)diacetic acid: Contains a cyclohexane ring instead of a cyclopropane ring.
Uniqueness
2,2’-(3,3-Dimethylcyclopropane-1,2-diyl)diacetic acid is unique due to the presence of the dimethyl-substituted cyclopropane ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
100145-14-0 |
|---|---|
Fórmula molecular |
C9H14O4 |
Peso molecular |
186.2 g/mol |
Nombre IUPAC |
2-[3-(carboxymethyl)-2,2-dimethylcyclopropyl]acetic acid |
InChI |
InChI=1S/C9H14O4/c1-9(2)5(3-7(10)11)6(9)4-8(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13) |
Clave InChI |
SHAQRECSQXZUMW-UHFFFAOYSA-N |
SMILES |
CC1(C(C1CC(=O)O)CC(=O)O)C |
SMILES canónico |
CC1(C(C1CC(=O)O)CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[2-(1-Piperidyl)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B3044463.png)
![[(3-Chloro-5-fluorophenyl)methyl]hydrazine](/img/structure/B3044464.png)





![7H-1,3,4-Thiadiazolo[3,2-a]pyrimidine, 5,7,7-trimethyl-](/img/structure/B3044475.png)
